CB1-IN-1

Vue d'ensemble

Description

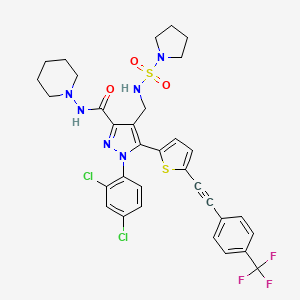

Il présente une forte affinité pour les récepteurs CB1 avec un Ki de 0,3 nM et pour les récepteurs CB2 avec un Ki de 21 nM . Ce composé est d'un intérêt significatif en raison de ses applications thérapeutiques potentielles dans diverses affections médicales, en particulier celles impliquant le système endocannabinoïde.

Applications De Recherche Scientifique

CB1-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationships of cannabinoid receptor antagonists.

Biology: Helps in understanding the role of CB1 and CB2 receptors in various physiological processes.

Industry: Potential applications in the development of new pharmaceuticals targeting the endocannabinoid system.

Mécanisme D'action

Target of Action

CB1-IN-1 primarily targets the Cannabinoid receptor 1 (CB1R) . CB1R is a G-protein coupled receptor highly expressed throughout the central nervous system . It plays a crucial role in various disorders, including anxiety, pain, and neurodegeneration .

Mode of Action

This compound interacts with CB1R, leading to the activation of inwardly rectifying potassium channels, which decrease presynaptic neuron firing, and the inhibition of voltage-sensitive calcium channels that decrease neurotransmitter release . This interaction results in changes in the cell’s signaling pathways .

Biochemical Pathways

The activation of CB1R by this compound modulates important biochemical and cellular processes in adipocytes . It affects several pathways linked to energy intake, reserves, and overall expenditure . The CB1R may be activated and deactivated, affecting many metabolic pathways involving several enzymes and proteins, such as leptin, insulin, and ghrelin .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation. A phase 1 trial has been initiated to investigate the safety, tolerability, and pharmacokinetics of a similar compound, INV-347 .

Result of Action

This compound’s action on CB1R has been shown to reduce appetite and induce weight loss by several mechanisms, including increasing energy expenditure and a more rapid metabolism . It has also shown positive trends in lipids and glucose effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of CB1R in different cell types, such as fat, gastrointestinal, liver, pancreatic, muscle, and lung cells, can influence the therapeutic potential of this compound . Moreover, the over-activation of the endocannabinoid system in certain conditions, such as Prader-Willi syndrome, can affect the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

The compound HM6U9H369B, DBPR211, or DBPR-211 interacts with the CB1 receptor, which is part of the endocannabinoid system (ECS). The ECS is an important modulator of food intake and energy balance . The CB1 receptor and its main endogenous lipid ligands, 2-arachidonoyl-glycerol and anandamide, are largely present in the brain and in peripheral organs involved in the regulation of energy metabolism . The activation of the CB1 receptor by endogenous and exogenous cannabinoids modulates important biochemical and cellular processes .

Cellular Effects

The activation of the CB1 receptor by 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide can have various effects on cells and cellular processes. For instance, it has been shown to negatively regulate complex-I-dependent oxygen consumption in white adipose tissue . This effect requires activation of the CB1 receptor and consequent regulation of the intramitochondrial cAMP-PKA pathway .

Molecular Mechanism

The molecular mechanism of action of DBPR211 involves its interaction with the CB1 receptor. Upon binding, it triggers a series of events that lead to the modulation of various signaling pathways. For instance, it has been suggested that the CB1 receptor activation can lead to the inhibition of adenylate cyclase, thereby reducing the levels of cyclic AMP and affecting the activity of protein kinase A . This can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide on cells can change over time. For instance, it has been shown that the CB1 receptor-mediated memory destabilisation during reconsolidation varies between brain structures . This suggests that the temporal windows for the effects of this compound may depend on the specific cellular context.

Dosage Effects in Animal Models

The effects of DBPR211 can vary with different dosages in animal models. For instance, it has been shown that the blockade or knockout of the CB1 receptor can significantly reduce blood urea nitrogen, serum creatinine, and albuminuria in renal dysfunction animals . On the other hand, the activation of the CB1 receptor can also significantly reduce serum creatinine and albuminuria in renal dysfunction animals .

Metabolic Pathways

The metabolic pathways that 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide is involved in are largely related to the endocannabinoid system. The endogenous ligands for the CB1 receptor are derived from arachidonic acid, which is metabolized by diacylglycerol lipase into 2-arachidonoylacylglycerol (2-AG) and by N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D into anandamide .

Transport and Distribution

The transport and distribution of DBPR211 within cells and tissues are likely to be influenced by its interaction with the CB1 receptor. The CB1 receptor is found at different subcellular levels, including the plasma membrane and in close association with mitochondria . This suggests that DBPR211 may also be distributed in these areas within cells.

Subcellular Localization

The subcellular localization of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide is likely to be influenced by its interaction with the CB1 receptor. As mentioned earlier, the CB1 receptor is found at different subcellular levels, including the plasma membrane and in close association with mitochondria . Therefore, it is plausible that DBPR211 may also be localized in these areas within cells.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de CB1-IN-1 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés incluent la formation de la structure de base, suivie de modifications de groupes fonctionnels pour atteindre les propriétés antagonistes souhaitées. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir un rendement élevé et une pureté élevée.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour la production à grande échelle, la garantie d'une qualité constante et la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et la reproductibilité en milieu industriel.

Analyse Des Réactions Chimiques

Types de réactions

CB1-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, affectant l'affinité de liaison du composé.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent introduire de nouveaux groupes fonctionnels ou remplacer les groupes existants.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles comme l'azoture de sodium. Les conditions réactionnelles varient en fonction de la modification souhaitée, mais impliquent souvent des températures contrôlées et des atmosphères inertes pour empêcher des réactions secondaires indésirables.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées à this compound. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des analogues désoxygénés. Les réactions de substitution peuvent donner une variété de dérivés fonctionnalisés avec des propriétés pharmacologiques potentiellement différentes.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les relations structure-activité des antagonistes des récepteurs cannabinoïdes.

Biologie : Aide à comprendre le rôle des récepteurs CB1 et CB2 dans divers processus physiologiques.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant le système endocannabinoïde.

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs CB1 et CB2, qui font partie de la famille des récepteurs couplés aux protéines G. En antagonisant ces récepteurs, this compound inhibe les voies de signalisation en aval qui sont généralement activées par les cannabinoïdes endogènes. Cela entraîne la modulation de divers processus physiologiques, notamment la régulation de l'appétit, la perception de la douleur et les réponses immunitaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Rimonabant : Un autre antagoniste du récepteur CB1 qui était auparavant utilisé pour le traitement de l'obésité, mais qui a été retiré du marché en raison d'effets secondaires psychiatriques.

AM251 : Un antagoniste sélectif du récepteur CB1 utilisé dans la recherche pour étudier le système endocannabinoïde.

Unicité

CB1-IN-1 est unique en raison de sa forte sélectivité et affinité pour les récepteurs CB1, ainsi que de sa restriction périphérique, ce qui réduit le risque d'effets secondaires sur le système nerveux central. Cela en fait un candidat prometteur pour des applications thérapeutiques où les effets secondaires centraux sont préoccupants .

Propriétés

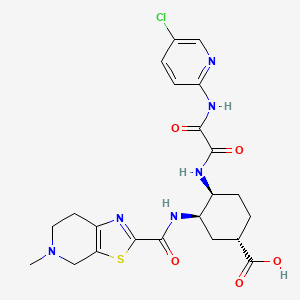

IUPAC Name |

1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4-[(pyrrolidin-1-ylsulfonylamino)methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31Cl2F3N6O3S2/c34-24-11-14-28(27(35)20-24)44-31(29-15-13-25(48-29)12-8-22-6-9-23(10-7-22)33(36,37)38)26(21-39-49(46,47)43-18-4-5-19-43)30(40-44)32(45)41-42-16-2-1-3-17-42/h6-7,9-11,13-15,20,39H,1-5,16-19,21H2,(H,41,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIYFJUWIBTYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC(=O)C2=NN(C(=C2CNS(=O)(=O)N3CCCC3)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F)C6=C(C=C(C=C6)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31Cl2F3N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429239-98-4 | |

| Record name | CB1-IN-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429239984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CB1-IN-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM6U9H369B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

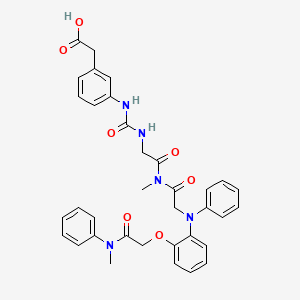

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)